molecular formula C11H23N5O3 B3263592 Val-Arg CAS No. 37682-75-0

Val-Arg

Cat. No.: B3263592
CAS No.: 37682-75-0
M. Wt: 273.33 g/mol
InChI Key: IBIDRSSEHFLGSD-YUMQZZPRSA-N
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Description

Valine-Arginine, commonly referred to as Val-Arg, is a dipeptide composed of the amino acids valine and arginine Dipeptides like this compound are formed when two amino acids are linked by a single peptide bond Valine is a non-polar, aliphatic amino acid, while arginine is a polar, basic amino acid

Scientific Research Applications

Val-Arg has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in peptide chemistry studies.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for its potential therapeutic effects, including its role in wound healing and immune modulation.

    Industry: Utilized in the development of peptide-based materials and as a component in cosmetic formulations.

Biochemical Analysis

Biochemical Properties

Val-Arg interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to be involved in the regulation of peroxisome proliferator-activated receptor (PPAR) α activity . This interaction suggests that H-Val-Arg-OH may play a role in lipid metabolism and inflammation, as PPARα is known to regulate these processes .

Cellular Effects

H-Val-Arg-OH can influence cell function in several ways. For instance, it has been shown to induce cellular fatty acid uptake and reduce intracellular triglyceride accumulation in lipid-loaded hepatocytes . This suggests that H-Val-Arg-OH may have a role in regulating lipid metabolism at the cellular level.

Molecular Mechanism

The molecular mechanism of H-Val-Arg-OH involves its interaction with PPARα. It has been shown to dose-dependently induce PPARα transactivation . This interaction leads to changes in gene expression, which in turn influence cellular processes such as fatty acid oxidation .

Dosage Effects in Animal Models

While specific studies on the dosage effects of H-Val-Arg-OH in animal models are limited, it is known that animals can tolerate large amounts of supplemental arginine, one of the components of H-Val-Arg-OH

Metabolic Pathways

H-Val-Arg-OH is involved in the arginine and valine metabolic pathways . Arginine is a precursor for the synthesis of nitric oxide, a key signaling molecule, while valine is an essential amino acid involved in protein synthesis and glucose production .

Transport and Distribution

It is known that dipeptides like H-Val-Arg-OH can be absorbed by the intestinal epithelium and delivered to circulation , suggesting that it can be distributed throughout the body.

Subcellular Localization

Given its role in PPARα activation, it is likely that it interacts with this receptor in the nucleus, where PPARα is known to exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Val-Arg can be synthesized through standard peptide synthesis techniques. One common method is solid-phase peptide synthesis (SPPS), which involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process typically includes the following steps:

    Activation: The carboxyl group of valine is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling: The activated valine is then coupled to the amino group of arginine, forming the peptide bond.

    Deprotection: Protective groups on the amino acids are removed to yield the final dipeptide.

Industrial Production Methods

In an industrial setting, this compound can be produced using large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often involving automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Val-Arg can undergo various chemical reactions, including:

    Oxidation: The guanidinium group of arginine can be oxidized to form nitric oxide and other reactive nitrogen species.

    Reduction: Reduction reactions can target the peptide bond or the side chains of the amino acids.

    Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or peracids can be used as oxidizing agents.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of arginine can produce citrulline, while reduction can yield simpler amines.

Comparison with Similar Compounds

Val-Arg can be compared with other dipeptides such as Val-Cit, Val-Lys, and Val-Ala. Each of these compounds has unique properties based on the amino acids involved:

    Val-Cit: Contains citrulline, which is involved in the urea cycle and has different biochemical properties compared to arginine.

    Val-Lys: Contains lysine, another basic amino acid, but with different side chain reactivity.

    Val-Ala: Contains alanine, a non-polar amino acid, resulting in different hydrophobic interactions.

This compound stands out due to the presence of arginine, which imparts unique basicity and reactivity, making it suitable for specific biochemical and therapeutic applications.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N5O3/c1-6(2)8(12)9(17)16-7(10(18)19)4-3-5-15-11(13)14/h6-8H,3-5,12H2,1-2H3,(H,16,17)(H,18,19)(H4,13,14,15)/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBIDRSSEHFLGSD-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101317778
Record name Valylarginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Valylarginine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029121
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

37682-75-0
Record name Valylarginine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37682-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Valylarginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Valylarginine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029121
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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